

# AZD3458: A Technical Guide to its Modulation of Innate Immunity

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## Compound of Interest

Compound Name: AZD3458  
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This technical guide provides an in-depth overview of **AZD3458**, a potent and selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Ky). **AZD3458** is a small molecule under investigation for its role in modulating the innate immune system, particularly within the tumor microenvironment. This document details its mechanism of action, summarizes key preclinical data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

## Core Mechanism of Action

**AZD3458** is an orally bioavailable small molecule that functions as a potent and highly selective inhibitor of the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PI3Ky).[1] PI3Ky is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is crucial for the proliferation, survival, migration, and activation of various immune cells.[2][3] By selectively targeting PI3Ky, which is predominantly expressed in leukocytes, **AZD3458** can modulate the immune response with potentially fewer off-target effects compared to broader PI3K inhibitors.[4]

The primary role of **AZD3458** in innate immunity modulation lies in its ability to reprogram myeloid cells, particularly tumor-associated macrophages (TAMs), from an immunosuppressive to an immunostimulatory phenotype. This shift enhances anti-tumor immune responses and can overcome resistance to immunotherapy.[2][3]

## Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **AZD3458**.

Table 1: In Vitro Inhibitory Activity of **AZD3458**

Target	Assay Type	IC50 / pIC50	Selectivity	Reference
PI3Ky	Enzyme Assay	7.9 nM	-	[1]
PI3Ky	Cellular Assay (pAkt)	8 nM	-	[1][2]
PI3K $\alpha$	Enzyme Assay	7.9 mM	>1000-fold vs PI3Ky	[1]
PI3K $\beta$	Enzyme Assay	<30 mM	>3000-fold vs PI3Ky	[1]
PI3K $\delta$	Enzyme Assay	0.3 mM	~38-fold vs PI3Ky	[1]
PI3K $\delta$	Cellular Assay	1 mM	100-fold vs PI3Ky	[2]
Human Neutrophil Activation	Cellular Assay	50 nM	-	[1]
pAKT S308/S473 (Human Macrophages)	Cellular Assay	32 nM (free IC50)	-	[2][5]
CD11b Activation (Mouse)	Cellular Assay	30 nM (free IC50)	-	[2][5]
PI3Ky	-	pIC50: 9.1	-	[6]
PI3K $\alpha$	-	pIC50: 5.1	-	[6]
PI3K $\beta$	-	pIC50: <4.5	-	[6]
PI3K $\delta$	-	pIC50: 6.5	-	[6]

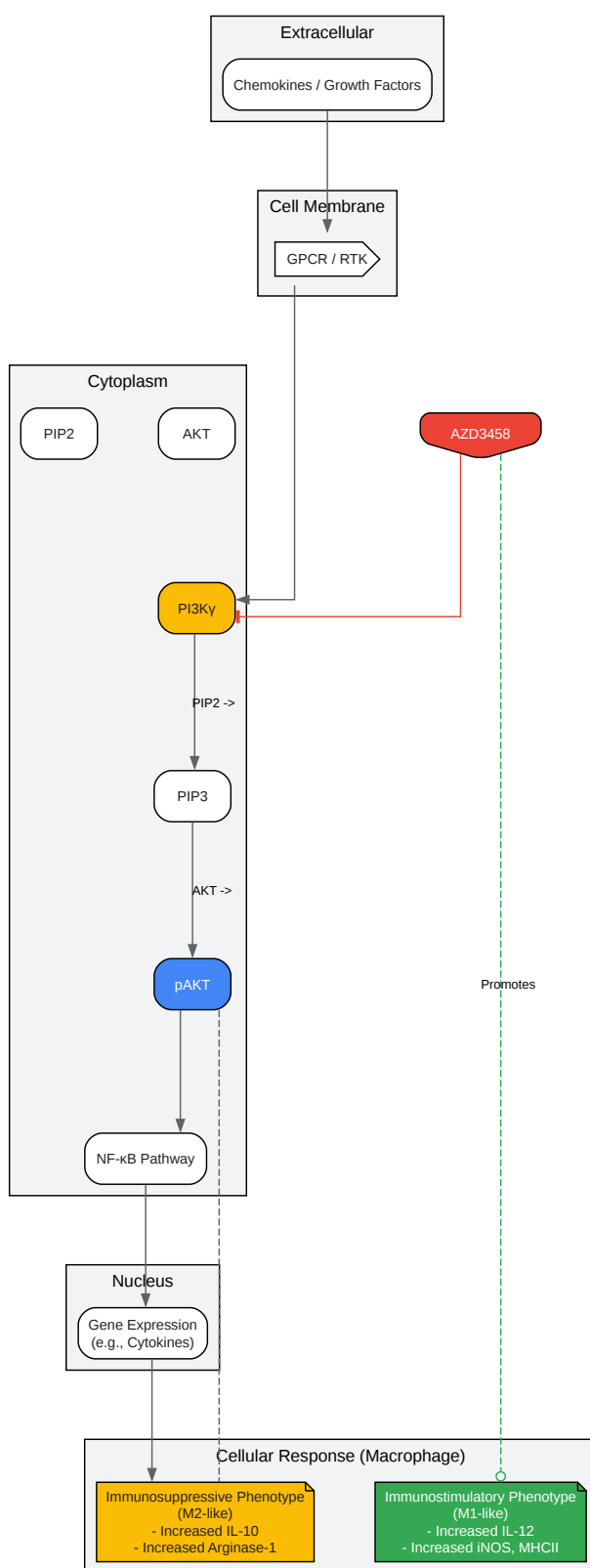
Table 2: In Vivo Effects of **AZD3458** in Preclinical Models

Model	Treatment	Effect	Quantitative Change	Reference
4T1 Orthotopic Breast Tumor	AZD3458 (20mg/Kg BID)	Remodeled Tumor Microenvironment	-	[2][5]
4T1 Orthotopic Breast Tumor	AZD3458 (20mg/Kg BID)	Decreased Tumor Associated Macrophages (TAMs)	20% decrease compared to vehicle	[2][5]
4T1 Orthotopic Breast Tumor	AZD3458 (20mg/Kg BID)	Reduced Immunosuppressive Markers	Decreased CD206 and PD-L1 expression	[2][5]
4T1, LLC, CT-26, MC-38 Syngeneic Models	AZD3458 + $\alpha$ -PD-1 or $\alpha$ -PD-L1	Enhanced Anti-Tumor Effects	Greater than checkpoint inhibitor alone	[2][5]
In Vitro Macrophage Polarization	AZD3458	Reversed Macrophage Polarization	Increased IL-12/IL-10 ratio	[2][5]
MC38 Tumors	AZD3458 (monotherapy or combo)	Induced Antigen-Presenting and Cytotoxic Macrophages	Increased MHCII+ and iNOS+ macrophages	[4]
Primary Human Macrophages & Murine TAMs	AZD3458	Reduced Immunosuppressive Cytokine	Reduced IL-10 secretion and signaling	[4]

## Signaling Pathways and Experimental Workflows

## AZD3458 Signaling Pathway in Innate Immune Modulation

The following diagram illustrates the proposed signaling pathway through which **AZD3458** modulates the innate immune response, primarily by inhibiting PI3Ky in myeloid cells.

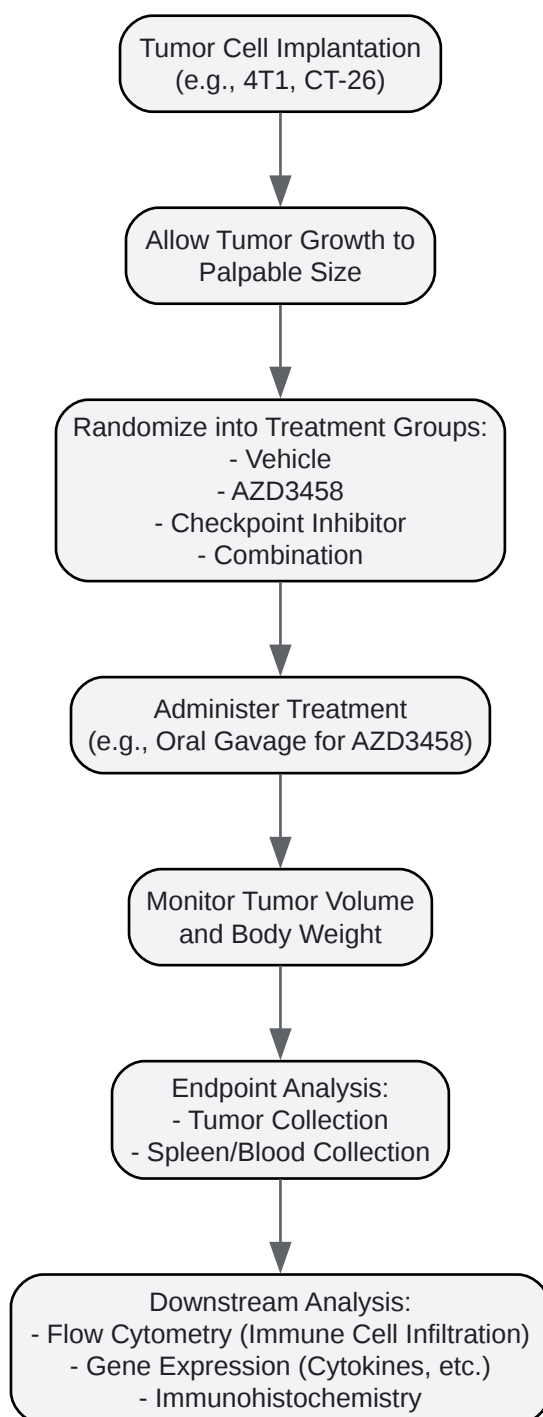


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Caption: **AZD3458** inhibits PI3Ky, blocking the conversion of PIP2 to PIP3 and subsequent AKT phosphorylation. This leads to a shift in macrophage phenotype from immunosuppressive to immunostimulatory.

## Experimental Workflow for Assessing **AZD3458** Efficacy

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of **AZD3458** in a syngeneic mouse tumor model.



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Caption: A generalized workflow for preclinical evaluation of **AZD3458** in syngeneic mouse tumor models.

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of **AZD3458**.

## In Vitro Kinase and Cellular Assays

- Objective: To determine the inhibitory activity and selectivity of **AZD3458** against PI3K isoforms.
- Methodology:
  - Enzyme Inhibition Assay:
    - Recombinant PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ ,  $\delta$ ) are used.
    - The kinase reaction is initiated by the addition of ATP and the substrate PIP2.
    - **AZD3458** is added at varying concentrations.
    - The production of PIP3 is measured, typically using a luminescence-based assay or mass spectrometry.
    - IC50 values are calculated from the dose-response curves.
  - Cellular pAkt Inhibition Assay:
    - A relevant cell line (e.g., human macrophages) is cultured.
    - Cells are stimulated with a growth factor or chemokine to activate the PI3K pathway.
    - Cells are treated with a range of **AZD3458** concentrations.
    - Cell lysates are collected, and the levels of phosphorylated AKT (pAkt) at Ser473 and/or Thr308 are measured by ELISA, Western blot, or a high-content imaging platform.
    - IC50 values are determined by quantifying the reduction in pAkt levels.

## In Vivo Syngeneic Mouse Tumor Models



- Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of **AZD3458** alone and in combination with checkpoint inhibitors.
- Methodology:
  - Animal Models: Female BALB/c or C57BL/6 mice are typically used.
  - Tumor Cell Implantation: Syngeneic tumor cells (e.g., 4T1 for breast cancer, CT-26 or MC-38 for colorectal cancer) are implanted subcutaneously or orthotopically.
  - Treatment:
    - Once tumors are established (e.g., 50-100 mm<sup>3</sup>), mice are randomized into treatment groups.
    - **AZD3458** is administered orally, typically twice daily (BID), at a dose such as 20 mg/kg.
    - Checkpoint inhibitors (e.g., anti-PD-1 or anti-PD-L1 antibodies) are administered intraperitoneally at a dose such as 10 mg/kg, three times a week.
  - Monitoring: Tumor volume is measured regularly with calipers. Animal body weight and overall health are monitored.
  - Endpoint Analysis:
    - At the end of the study, tumors, spleens, and blood are collected.
    - Tumors are dissociated into single-cell suspensions for flow cytometry or processed for gene expression analysis and immunohistochemistry.

## Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

- Objective: To characterize the immune cell populations within the tumor microenvironment following treatment with **AZD3458**.
- Methodology:

- Single-Cell Suspension: Tumors are mechanically and enzymatically digested to obtain a single-cell suspension.
- Antibody Staining:
  - Cells are stained with a cocktail of fluorescently conjugated antibodies to identify different immune cell subsets.
  - A typical panel might include antibodies against:
    - General Markers: CD45 (leukocytes), CD3 (T cells), CD4 (helper T cells), CD8 (cytotoxic T cells), F4/80 (macrophages), CD11b (myeloid cells), Ly6G/Ly6C (myeloid-derived suppressor cells).
    - Macrophage Polarization Markers: CD206 (M2-like), MHCII (M1-like/antigen presentation), iNOS (M1-like).
    - T-cell Activation Markers: Granzyme B, Perforin.
    - Checkpoint Molecules: PD-L1, PD-1.
- Data Acquisition and Analysis: Stained cells are analyzed on a multi-color flow cytometer. Data is analyzed using software such as FlowJo to quantify the percentage and activation status of different immune cell populations.

## Gene Expression Analysis

- Objective: To measure changes in the expression of genes related to immune function in the tumor microenvironment.
- Methodology:
  - RNA Extraction: RNA is extracted from tumor tissue or sorted immune cell populations.
  - Quantitative PCR (qPCR):
    - RNA is reverse-transcribed into cDNA.

- qPCR is performed using primers for genes of interest, such as Il12, Il10, Nos2 (iNOS), Gzmb (Granzyme B), and Prf1 (Perforin).
- Gene expression levels are normalized to a housekeeping gene.
- RNA Sequencing (RNA-Seq): For a more comprehensive analysis, RNA-seq can be performed to assess global changes in gene expression and identify enriched pathways and gene signatures.

## Conclusion

**AZD3458** is a promising immunomodulatory agent that selectively targets PI3Ky. Preclinical data strongly suggest that its mechanism of action involves the reprogramming of the tumor microenvironment, particularly by shifting macrophages towards an anti-tumor phenotype. This leads to enhanced T-cell-mediated cytotoxicity and synergistic effects when combined with immune checkpoint inhibitors. The experimental protocols outlined in this guide provide a framework for the continued investigation of **AZD3458** and other PI3Ky inhibitors in the field of immuno-oncology. Further research is warranted to translate these preclinical findings into clinical applications for the treatment of cancer.

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- To cite this document: BenchChem. [AZD3458: A Technical Guide to its Modulation of Innate Immunity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621147#azd3458-and-its-role-in-innate-immunity-modulation]

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